1-[(2-Chloro-5-{[3-(piperidin-1-ylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is a complex organic compound featuring a piperidine ring and multiple sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. Common methods include:
Hydrogenation of Pyridine: This process involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Cyclization Reactions: Various cyclization reactions can be employed to form the piperidine ring, often using primary amines and diols.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of Grignard reagents for efficient synthesis . These methods are designed to be scalable and cost-effective, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is employed in studies investigating cellular pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Compounds featuring a carbonyl group within the piperidine ring.
Sulfonyl Chlorides: Molecules containing a sulfonyl group bonded to a chlorine atom.
Uniqueness
1-{2-CHLORO-5-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is unique due to its combination of multiple sulfonyl groups and a piperidine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C22H27ClN2O6S3 |
---|---|
Molekulargewicht |
547.1 g/mol |
IUPAC-Name |
1-[3-(4-chloro-3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine |
InChI |
InChI=1S/C22H27ClN2O6S3/c23-21-11-10-19(17-22(21)34(30,31)25-14-5-2-6-15-25)32(26,27)18-8-7-9-20(16-18)33(28,29)24-12-3-1-4-13-24/h7-11,16-17H,1-6,12-15H2 |
InChI-Schlüssel |
JIAWONVLSQYNIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.